molecular formula C7H8N2O4 B2935769 6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid CAS No. 2091716-00-4

6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

Cat. No.: B2935769
CAS No.: 2091716-00-4
M. Wt: 184.151
InChI Key: NXTQIIKFYZZFAR-UHFFFAOYSA-N
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Description

6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid is a chemical compound with the molecular formula C7H8N2O3. It belongs to the class of pyrazoloxazines, which are characterized by their fused pyrazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as hydrazines and β-keto esters, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its derivatives may be explored for their therapeutic potential in conditions such as inflammation, pain, and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Uniqueness: 6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid is distinguished by its hydroxyl group at the 6-position, which imparts unique chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

6-hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c10-4-2-9-6(13-3-4)5(1-8-9)7(11)12/h1,4,10H,2-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTQIIKFYZZFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C(C=NN21)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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